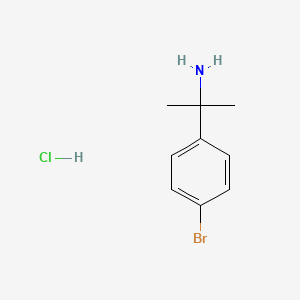

2-(4-Bromophenyl)propan-2-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-bromophenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.ClH/c1-9(2,11)7-3-5-8(10)6-4-7;/h3-6H,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJLJHXKDTUCRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173047-86-3 | |

| Record name | 2-(4-Bromophenyl)propan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-Bromophenyl)propan-2-amine hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(4-Bromophenyl)propan-2-amine Hydrochloride

Introduction

2-(4-Bromophenyl)propan-2-amine and its hydrochloride salt are valuable intermediates in the fields of medicinal chemistry and organic synthesis. Structurally, the molecule is a tertiary carbinamine, featuring an amine group attached to a tertiary carbon atom that is also benzylic. This arrangement provides a stable and synthetically versatile scaffold. The presence of the bromine atom on the phenyl ring offers a reactive handle for further molecular elaboration through various cross-coupling reactions, making it a key building block for creating libraries of complex molecules for drug discovery.[1] This guide provides a comprehensive overview of a robust and scientifically sound pathway for the synthesis of this compound, intended for researchers and drug development professionals. The narrative emphasizes the rationale behind methodological choices, ensuring a deep understanding of the synthetic process.

Retrosynthetic Analysis and Strategy Selection

A retrosynthetic analysis of the target molecule, this compound, suggests several potential synthetic disconnections. The most logical approach involves the formation of the carbon-nitrogen bond as a key step.

Caption: Retrosynthetic analysis of the target compound.

Two primary strategies emerge for constructing this molecule:

-

The Ritter Reaction: This powerful transformation converts a stable carbocation precursor, such as a tertiary alcohol, into an N-alkyl amide using a nitrile in the presence of a strong acid.[2][3] The resulting amide can then be readily hydrolyzed to the desired primary amine. Given that the target is a tertiary carbinamine, this pathway is exceptionally well-suited as it proceeds via a stable benzylic tertiary carbocation intermediate.[4]

-

The Leuckart Reaction: This reaction is a form of reductive amination that converts ketones or aldehydes into amines using ammonium formate or formamide.[5][6] While effective for many amine syntheses, it is less direct for producing a tertiary carbinamine from a simple ketone like 4'-bromoacetophenone, as it would typically yield the isomeric 1-(4-bromophenyl)propan-2-amine.

Based on this analysis, the most efficient and reliable pathway involves a two-stage approach: first, the synthesis of the key intermediate, 2-(4-bromophenyl)propan-2-ol, via a Grignard reaction, followed by its conversion to the target amine using the Ritter reaction. This guide will focus on this validated pathway.

Recommended Synthesis Pathway: Grignard and Ritter Reactions

This section details the optimized two-step synthesis of this compound, starting from commercially available 4'-bromoacetophenone.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Ritter reaction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 6. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]

Chemical and physical properties of 2-(4-Bromophenyl)propan-2-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of 2-(4-Bromophenyl)propan-2-amine hydrochloride. The information presented herein is curated to support research and development activities, offering a foundation for its synthesis, characterization, and potential applications.

Introduction: Contextualizing a Key Moiety

This compound belongs to the class of substituted phenethylamines, a scaffold of significant interest in medicinal chemistry and pharmacology. The presence of a bromine atom on the phenyl ring and a tertiary amine group imparts specific physicochemical characteristics that influence its reactivity, solubility, and biological interactions. Understanding these properties is paramount for its effective utilization in drug discovery and development pipelines. Substituted phenethylamines are known to encompass a wide range of psychoactive drugs, including stimulants, hallucinogens, and appetite suppressants[1]. The structural features of this compound suggest its potential as a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the realm of neuropharmacology[2][3].

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in research and development. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1173047-86-3 | [4][5] |

| Molecular Formula | C₉H₁₃BrClN | [4][5] |

| Molecular Weight | 250.56 g/mol | [4][5][6] |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Not experimentally determined. A related compound, trans-2-(4-bromophenyl)cyclopropan-1-amine hydrochloride, has a melting point of 140-142 °C. | [7] |

| Solubility | Soluble in water and alcohol solvents; insoluble in non-polar solvents (predicted for a related compound). | [7] |

| Storage | Inert atmosphere, room temperature. | [5] |

Synthesis and Characterization

The synthesis of tertiary carbinamines such as 2-(4-Bromophenyl)propan-2-amine can be effectively achieved through the Ritter reaction . This reaction involves the addition of a nitrile to a carbocation, which can be generated from a corresponding tertiary alcohol in the presence of a strong acid[4][8][9][10].

Proposed Synthesis Workflow

A plausible synthetic route starting from 2-(4-bromophenyl)propan-2-ol is outlined below. The alcohol precursor can be synthesized from the corresponding ketone, 1-(4-bromophenyl)ethan-1-one, via a Grignard reaction with methylmagnesium bromide.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Ritter Reaction

-

Carbocation Formation: Dissolve 2-(4-bromophenyl)propan-2-ol in a suitable nitrile, such as acetonitrile, and cool the mixture in an ice bath.

-

Acid Addition: Slowly add a strong acid, like concentrated sulfuric acid, dropwise to the cooled solution while maintaining a low temperature.

-

Reaction: Allow the reaction to stir at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Pour the reaction mixture over ice and neutralize with a base (e.g., NaOH solution) to precipitate the N-alkyl amide.

-

Purification: The crude amide can be purified by recrystallization or column chromatography.

-

Hydrolysis: Hydrolyze the purified amide using acidic or basic conditions to yield the free amine.

-

Salt Formation: Dissolve the free amine in a suitable solvent like diethyl ether and treat with a solution of HCl in ether to precipitate the hydrochloride salt.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl protons, and the amine protons. The aromatic protons will likely appear as two doublets in the region of 7.0-7.6 ppm due to the para-substitution pattern. The two methyl groups are equivalent and should present as a singlet around 1.5-2.0 ppm. The amine protons (NH₃⁺) will likely appear as a broad singlet, with its chemical shift being solvent and concentration-dependent[11][12].

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The aromatic carbons will have distinct chemical shifts, with the carbon attached to the bromine atom showing a characteristic shift influenced by the halogen's electronegativity and heavy atom effect[13][14]. The quaternary carbon attached to the amine and two methyl groups will appear in the aliphatic region, as will the equivalent methyl carbons.

Infrared (IR) Spectroscopy

The FTIR spectrum of the hydrochloride salt will display characteristic absorption bands. For a primary amine salt, a broad band is expected in the range of 2400-3200 cm⁻¹ corresponding to the N-H stretching vibrations of the R-NH₃⁺ group. Other key peaks include C-H stretching of the aromatic ring and aliphatic groups, and C=C stretching of the aromatic ring[15][16][17][18].

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern. Under electrospray ionization (ESI), the molecular ion peak [M+H]⁺ for the free amine would be observed. A characteristic fragmentation pattern for benzylamines involves the loss of ammonia and the formation of a stable benzyl cation[5][19][20][21]. The presence of bromine would result in a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio).

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis and purification of this compound.

HPLC Method Development Workflow

Caption: Workflow for developing an HPLC method for the analysis of this compound.

A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water containing an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the amine[7][22][23][24][25].

Potential Applications and Biological Relevance

While specific pharmacological data for this compound is not extensively documented, its structural similarity to other psychoactive phenethylamines suggests potential activity within the central nervous system[1]. The bromo-substitution can influence metabolic stability and receptor binding affinity. This compound can serve as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications, such as receptor modulators or enzyme inhibitors[2][3][26]. Further research is warranted to explore its pharmacological profile and therapeutic potential.

Safety and Handling

Based on information for similar compounds, this compound should be handled with care. It is predicted to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. The compound should be stored in a well-ventilated area under an inert atmosphere[5].

Conclusion

This compound is a compound with significant potential as a building block in medicinal chemistry. This guide has provided a detailed overview of its chemical and physical properties, a plausible synthetic route, and methodologies for its characterization and analysis. The information compiled herein serves as a valuable resource for researchers and scientists engaged in the exploration of novel therapeutics. Further experimental validation of the predicted properties and investigation into its biological activity are encouraged to fully unlock the potential of this molecule.

References

-

Organic Reactions. The Ritter Reaction. [Link]

-

PubMed. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. [Link]

-

PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

-

ResearchGate. The Ritter Reaction. [Link]

-

Institut Polytechnique de Paris. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. [Link]

-

Chromatography Online. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

-

Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. [Link]

-

Wikipedia. Ritter reaction. [Link]

- Google Patents.

-

NROChemistry. Ritter Reaction. [Link]

-

Waters Corporation. The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. [Link]

-

ResearchGate. Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. [Link]

-

RSC Publishing. Development of an HPLC method for the determination of amines in a leukemia mouse model. [Link]

-

UCLA Chemistry. IR: amines. [Link]

-

Chemistry LibreTexts. Amine infrared spectra. [Link]

-

MDPI. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

SpectraBase. 1,2,4-Tri-isopropyl-benzene - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. Synthesis of enantiopure 1‐(hetero)arylpropan‐2‐amines and... [Link]

-

PubMed. A preliminary investigation of the psychoactive agent 4-bromo-2,5-dimethoxyphenethylamine: a potential drug of abuse. [Link]

-

Physical Chemistry Chemical Physics. The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]

-

RSC Publishing. Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. [Link]

-

University of Regensburg. Chemical shifts. [Link]

-

LinkedIn. Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

-

University of Calgary. 1H NMR Spectroscopy. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

YouTube. FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. [Link]

-

ResearchGate. Stereoselective Synthesis of 1‐Arylpropan‐2‐amines from Allylbenzenes through a Wacker‐Tsuji Oxidation‐Biotransamination Sequential Process. [Link]

-

Amanote Research. (PDF) Stereoselective Synthesis of 1‐Arylpropan‐2‐amines. [Link]

-

MassBank. Benzylamine. [Link]

-

ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

-

University of Wisconsin-Platteville. NMR Chemical Shifts. [Link]

-

Wikipedia. Substituted phenethylamine. [Link]

-

PubChem. 2-(4-bromophenyl)propan-1-amine hydrochloride. [Link]

-

Chem-Impex. 4-Bromo-α-phenethylamine. [Link]

-

People. Kid Approved 4-bromo-α-phenethylamine Highly Recommended. [Link]

-

Doc Brown's Chemistry. 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. [Link]

-

ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. [Link]

-

PubMed. Pharmacological characterization of 3,4-methylenedioxyamphetamine (MDA) analogs and two amphetamine-based compounds: N,α-DEPEA and DPIA. [Link]

-

MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

-

PubChem. 2-(2-Bromophenyl)propan-2-amine hydrochloride. [Link]

-

PubChem. (2R)-1-phenylpropan-2-amine. [Link]

-

PubMed Central. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. [Link]

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]

- 4. Ritter Reaction | NROChemistry [nrochemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-(2-Bromophenyl)propan-2-amine hydrochloride | C9H13BrClN | CID 53256951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. organicreactions.org [organicreactions.org]

- 9. researchgate.net [researchgate.net]

- 10. Ritter reaction - Wikipedia [en.wikipedia.org]

- 11. che.hw.ac.uk [che.hw.ac.uk]

- 12. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]

- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 18. rockymountainlabs.com [rockymountainlabs.com]

- 19. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchportal.ip-paris.fr [researchportal.ip-paris.fr]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. lcms.cz [lcms.cz]

- 24. waters.com [waters.com]

- 25. Development of an HPLC method for the determination of amines in a leukemia mouse model - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 26. Pharmacological characterization of 3,4-methylenedioxyamphetamine (MDA) analogs and two amphetamine-based compounds: N,α-DEPEA and DPIA - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Bromophenyl)propan-2-amine Hydrochloride (CAS No. 1173047-86-3): A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)propan-2-amine hydrochloride (CAS No. 1173047-86-3), a crucial chemical intermediate in the synthesis of novel therapeutic agents. While this compound itself is not known to possess significant biological activity, its structural motifs are integral to the development of potent and selective modulators of key pharmacological targets, including the mu (µ)-opioid receptor and the C-X-C chemokine receptor type 7 (CXCR7). This guide will delve into the physicochemical properties of this compound, its synthetic utility, and its application in the generation of advanced drug candidates. We will explore the mechanistic rationale behind the design of these next-generation therapeutics and provide insights into the experimental protocols for their synthesis and biological evaluation.

Introduction: The Unseen Scaffolding of Innovation

In the landscape of medicinal chemistry, the discovery and development of novel therapeutics often hinge on the availability of versatile chemical building blocks. This compound is a prime example of such a foundational molecule. Its unique combination of a brominated phenyl ring and a tertiary amine provides a rich scaffold for the elaboration of complex molecular architectures with tailored pharmacological profiles. This guide will illuminate the path from this seemingly simple starting material to the creation of sophisticated drug candidates poised to address unmet medical needs in pain management and beyond.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical characteristics of a starting material is paramount for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 1173047-86-3 | N/A |

| Molecular Formula | C₉H₁₃BrClN | N/A |

| Molecular Weight | 250.56 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in organic solvents such as methanol and dichloromethane. | N/A |

Handling and Storage: this compound should be handled in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. It should be stored in a cool, dry place away from incompatible materials.

Synthetic Utility: A Gateway to Pharmacological Diversity

The primary utility of this compound lies in its role as a precursor for more complex molecular entities. A key initial transformation involves the protection of the primary amine, often with a tert-butoxycarbonyl (Boc) group, to yield tert-butyl (2-(4-bromophenyl)propan-2-yl)carbamate. This step enhances the stability of the molecule and allows for selective reactions at other positions.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway from this compound to a hypothetical bioactive molecule.

Figure 1. Generalized synthetic workflow.

Step-by-Step Protocol: Boc Protection of this compound

-

Dissolution: Dissolve this compound in a suitable organic solvent, such as dichloromethane (DCM).

-

Base Addition: Add a hindered base, for example, triethylamine (Et₃N), to neutralize the hydrochloride salt and free the primary amine.

-

Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Quench the reaction with a mild aqueous acid (e.g., saturated ammonium chloride solution). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the resulting residue by column chromatography on silica gel to obtain pure tert-butyl (2-(4-bromophenyl)propan-2-yl)carbamate.

Application in the Synthesis of Mu-Opioid Receptor Modulators

The opioid crisis has spurred intensive research into the development of safer analgesics that retain the efficacy of traditional opioids but with a reduced side-effect profile, such as respiratory depression and addiction. One promising strategy is the development of biased agonists of the µ-opioid receptor, which preferentially activate the G-protein signaling pathway responsible for analgesia over the β-arrestin pathway associated with adverse effects.

The 2-(4-bromophenyl)propan-2-amine scaffold has been instrumental in the design of such biased µ-opioid receptor modulators. The bromophenyl group serves as a key handle for introducing diverse functionalities through cross-coupling reactions, enabling the fine-tuning of receptor affinity and signaling bias.

Signaling Pathways of the Mu-Opioid Receptor

The following diagram illustrates the dual signaling pathways of the µ-opioid receptor.

Figure 2. Mu-opioid receptor signaling pathways.

Experimental Evaluation of Biased Agonism

The biological activity of novel µ-opioid receptor modulators is assessed through a battery of in vitro and in vivo assays.

In Vitro Assays:

-

Radioligand Binding Assays: To determine the binding affinity of the synthesized compounds for the µ-opioid receptor.

-

G-Protein Activation Assays (e.g., [³⁵S]GTPγS binding): To measure the potency and efficacy of compounds in activating G-protein signaling.

-

β-Arrestin Recruitment Assays (e.g., BRET or FRET-based assays): To quantify the recruitment of β-arrestin to the receptor upon agonist binding.

In Vivo Assays:

-

Hot Plate and Tail-Flick Tests: To assess the analgesic effects of the compounds in animal models of pain.

-

Respiratory Depression Assays: To measure the impact of the compounds on respiratory function.

-

Conditioned Place Preference/Self-Administration Studies: To evaluate the rewarding and addictive potential of the compounds.

Application in the Synthesis of CXCR7 Modulators

The C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3), is a G protein-coupled receptor that plays a crucial role in various physiological and pathological processes, including cell survival, migration, and angiogenesis. Dysregulation of the CXCR7 signaling pathway has been implicated in cancer, inflammatory diseases, and cardiovascular disorders. As such, CXCR7 has emerged as a promising therapeutic target.

The 2-(4-bromophenyl)propan-2-amine scaffold has been utilized in the development of small-molecule modulators of CXCR7. The structural features of this building block allow for the synthesis of ligands with high affinity and selectivity for the receptor.

The Role of CXCR7 in Cellular Processes

The following diagram illustrates the central role of CXCR7 in modulating cellular responses.

A Technical Guide to the Research Applications of 2-(4-Bromophenyl)propan-2-amine Hydrochloride: A Versatile Chemical Scaffold

Abstract: This technical guide provides an in-depth exploration of 2-(4-Bromophenyl)propan-2-amine hydrochloride, a chemical entity poised for significant application in modern chemical and pharmaceutical research. While direct literature on this specific molecule is nascent, its structural components—a substituted phenethylamine core and a chemically versatile bromophenyl moiety—suggest a broad spectrum of potential uses. This document serves as a roadmap for researchers, scientists, and drug development professionals, elucidating the compound's chemical profile, proposing strategic research directions, and providing actionable experimental protocols. We will delve into its potential as a foundational scaffold for developing novel therapeutics targeting the central nervous system (CNS), infectious diseases, and oncology. By synthesizing data from analogous structures and established chemical methodologies, this guide aims to empower researchers to unlock the full potential of this promising building block.

Part 1: Chemical Profile and Synthetic Strategy

This compound, also known as 4-bromo-α,α-dimethylphenethylamine HCl, is a substituted phenethylamine derivative. Its structure is characterized by a benzene ring substituted with a bromine atom at the para-position, and a propan-2-amine side chain where the amine group is attached to the tertiary carbon. This gem-dimethyl substitution on the α-carbon sterically hinders the amine, which can significantly influence its metabolic stability and receptor interaction profile compared to simpler phenethylamines.

Physicochemical Properties

A summary of the key chemical identifiers and properties for this compound is presented below. These properties are essential for planning experimental work, including reaction setup, purification, and formulation.

| Property | Value | Source |

| CAS Number | 1173047-86-3 | [1][2] |

| Molecular Formula | C₉H₁₃BrClN | [1][3] |

| Molecular Weight | 250.56 g/mol | [1][3] |

| Appearance | Typically a white to off-white solid | General Ref. |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO | General Ref. |

| SMILES Code | CC(C)(C1=CC=C(C=C1)Br)N.Cl | [1] |

| InChI Key | IQKKTIWXHJDLFL-UHFFFAOYSA-N (for free base) |

Synthetic Strategy: A Generalized Approach

While multiple synthetic routes can be envisioned, a common and robust approach involves the Ritter reaction followed by hydrolysis. This strategy leverages commercially available starting materials and is amenable to scale-up.

A plausible synthetic workflow is outlined below:

Caption: Generalized workflow for the synthesis of the target compound.

This process begins with the tertiary alcohol, 2-(4-bromophenyl)propan-2-ol, which can be synthesized from the corresponding ketone via a Grignard reaction. The alcohol is then subjected to a Ritter reaction with acetonitrile in the presence of a strong acid to form a stable N-acetyl intermediate. Subsequent hydrolysis of the amide yields the primary amine free base, which is then converted to the stable hydrochloride salt for ease of handling and storage.

Part 2: Potential Research Applications as a Versatile Scaffold

The true potential of this molecule lies in its utility as a scaffold. Its two key regions—the amine group and the bromophenyl ring—can be independently and selectively modified to generate large libraries of novel compounds for biological screening.

The Phenethylamine Core: A Gateway to Neuropharmacology

The 2-phenethylamine scaffold is the backbone for a vast number of neuroactive compounds, including endogenous neurotransmitters like dopamine and norepinephrine, as well as many synthetic drugs.[4][5] These molecules primarily exert their effects by modulating monoamine neurotransmitter systems.[4]

-

Potential Targets: The structural similarity to psychoactive agents like 1-(4-bromo-2,5-dimethoxyphenyl)-2-aminopropane (DOB) suggests that derivatives could possess high affinity for serotonin receptors, particularly the 5-HT₂ family.[6] Modification of the amine (e.g., N-alkylation) or the phenyl ring (see section 2.2) could modulate affinity and selectivity for dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT).

-

The α,α-Dimethyl Advantage: Unlike many phenethylamines, the gem-dimethyl group at the alpha position protects the amine from metabolism by monoamine oxidase (MAO). This inherent metabolic stability can lead to improved pharmacokinetic profiles, such as longer duration of action and better oral bioavailability, which are highly desirable properties in drug candidates.

The 4-Bromophenyl Moiety: A Handle for Chemical Diversification

The bromine atom on the phenyl ring is not merely a substituent; it is a powerful and versatile synthetic handle for creating diverse chemical libraries via modern cross-coupling chemistry. This allows researchers to systematically probe the structure-activity relationship (SAR) of the scaffold.

Caption: Diversification strategy using palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reacting the bromophenyl group with various boronic acids or esters can introduce a wide range of aryl and heteroaryl substituents. This is a primary strategy for developing inhibitors of protein kinases, where the new aromatic ring can form key interactions in the ATP-binding pocket.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond, linking the scaffold to a diverse set of amines. This is particularly useful in creating compounds that span larger binding sites or have improved physicochemical properties.

-

Sonogashira Coupling: The introduction of alkyne moieties can serve as a rigid linker to other pharmacophores or be used in subsequent "click chemistry" reactions for bioconjugation or fragment-based drug discovery.

Emerging Applications in Antimicrobial and Anticancer Research

While neuropharmacology is a primary avenue, the structural motifs present in this compound are also found in compounds with other biological activities.

-

Antimicrobial Potential: The 4-bromophenyl group is a feature in novel compounds showing efficacy against Gram-positive bacteria, including Staphylococcus aureus, by targeting essential enzymes like DNA gyrase.[7] Derivatives of the core scaffold could be explored as a new class of antibacterial agents, particularly against drug-resistant strains.[8]

-

Anticancer Activity: The aminophenol substructure (which could be unmasked from a methoxy precursor, for example) is a key component of the anticancer agent Fenretinide and is known to contribute to both antioxidant and apoptosis-inducing activities.[9] By using the core scaffold, researchers can design and synthesize novel aminophenol derivatives with potentially improved potency and selectivity against various cancer cell lines.

Part 3: Experimental Protocols for Derivatization

The following protocols are generalized methodologies for the chemical modification of the 2-(4-Bromophenyl)propan-2-amine scaffold. Researchers must perform their own optimization for each specific substrate.

Protocol: Suzuki-Miyaura Cross-Coupling for Aryl Derivatization

This protocol describes a typical procedure for coupling an aryl boronic acid to the 4-bromophenyl scaffold.

Objective: To synthesize 2-(4-biphenyl)propan-2-amine derivatives.

Materials:

-

This compound

-

Aryl boronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 3 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation: To a flame-dried Schlenk flask, add this compound (1 equivalent), the aryl boronic acid (1.2 eq.), and the base (3 eq.).

-

Inerting: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

-

Solvent & Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-18 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol: Reductive Amination for N-Alkylation

This protocol details the modification of the primary amine to a secondary or tertiary amine.

Objective: To synthesize N-alkyl derivatives of the scaffold.

Materials:

-

2-(4-Bromophenyl)propan-2-amine (free base, 1 equivalent)

-

Aldehyde or Ketone (1.1 equivalents)

-

Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), 1.5 equivalents)

-

Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

-

Acetic acid (optional, catalytic amount)

Procedure:

-

Setup: To a round-bottom flask, dissolve the 2-(4-Bromophenyl)propan-2-amine free base in the solvent.

-

Imine Formation: Add the aldehyde or ketone and a catalytic amount of acetic acid. Stir at room temperature for 1 hour to facilitate imine formation.

-

Reduction: Add the reducing agent (STAB) portion-wise over 15 minutes. Be cautious of gas evolution.

-

Reaction: Stir the reaction at room temperature until completion as monitored by TLC or LC-MS (typically 2-12 hours).

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the N-alkylated product.

Part 4: Conclusion and Future Directions

This compound represents a largely untapped but highly promising chemical scaffold. Its intrinsic properties—a metabolically robust phenethylamine core and a synthetically versatile bromophenyl ring—make it an ideal starting point for discovery campaigns across multiple therapeutic areas. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling, can rapidly generate diverse libraries of novel compounds.

Future research should focus on:

-

Systematic Library Synthesis: Creating focused libraries targeting specific protein families (e.g., GPCRs, kinases, bacterial enzymes) by leveraging the protocols outlined in this guide.

-

In-depth Pharmacological Profiling: Screening these new chemical entities in relevant binding and functional assays to identify lead compounds.

-

Structure-Based Drug Design: Using initial screening hits to inform computational modeling and design next-generation analogs with improved potency and selectivity.

By providing a foundation for its chemical utility and potential biological applications, this guide serves as a catalyst for future innovation, enabling researchers to transform this simple building block into next-generation scientific tools and therapeutic candidates.

References

-

ChemBK. (2024). Trans - 2-(4-bromophenyl)cyclopropan-1-amine hydrochloride. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1306604-68-1, 2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Bromophenyl)propan-2-amine hydrochloride. Retrieved from [Link]

- Lyon, R. A., Titeler, M., Seggel, M. R., & Glennon, R. A. (1988). A preliminary investigation of the psychoactive agent 4-bromo-2,5-dimethoxyphenethylamine: a potential drug of abuse. Pharmacology, biochemistry, and behavior, 30(3), 795–799.

- Bîcu, E., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)

-

PubChemLite. (n.d.). 2-(4-bromophenyl)propan-1-amine hydrochloride. Retrieved from [Link]

-

Molbase. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

- El-Sayed, N. N. E., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Pharmaceuticals, 16(6), 798.

-

Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

- Fustero, S., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(5), 1337.

- Mustafa, Y. F., et al. (2022). Effects of Structural Manipulation on the Bioactivity of some Coumarin-Based Products. Pharmaceutical Sciences, 28(1), 126-135.

- Ilieva, S., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548.

- Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4387.

- Noriko, T., et al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. Journal of Biochemistry, 132(5), 799-805.

- Hornyánszky, G., et al. (2014). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. Organic & Biomolecular Chemistry, 12(3), 433-437.

-

Wikipedia. (n.d.). Amantadine. Retrieved from [Link]

Sources

- 1. 1173047-86-3|this compound|BLD Pharm [bldpharm.com]

- 2. molbase.com [molbase.com]

- 3. 2-(2-Bromophenyl)propan-2-amine hydrochloride | C9H13BrClN | CID 53256951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 5. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A preliminary investigation of the psychoactive agent 4-bromo-2,5-dimethoxyphenethylamine: a potential drug of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Phenylisopropylamine Landscape: A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the multifaceted world of phenylisopropylamine derivatives. From their fundamental synthesis to their complex interactions with biological systems, this document serves as a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development. By delving into the core chemical principles, structure-activity relationships, and pharmacological nuances, this guide aims to equip the reader with the foundational knowledge and practical insights necessary to navigate this significant class of compounds.

Introduction: A Diverse Chemical Scaffold

The phenylisopropylamine backbone, a deceptively simple structure, gives rise to a vast and diverse class of neuroactive compounds. This chemical family encompasses a wide spectrum of pharmacological activities, ranging from central nervous system stimulants and anorectics to hallucinogens and antiparkinsonian agents.[1][2][3] The subtle addition or modification of functional groups on the phenyl ring or the amine side chain can dramatically alter a molecule's potency, receptor selectivity, and overall physiological effect. This remarkable sensitivity to structural changes makes the phenylisopropylamine scaffold a fertile ground for medicinal chemistry and drug design.

This guide will systematically dissect the key aspects of phenylisopropylamine derivatives, providing a robust framework for understanding their properties and potential applications. We will explore the synthetic routes to access these molecules, the intricate relationship between their chemical structure and biological activity, their diverse pharmacological profiles, therapeutic applications, and the analytical and toxicological considerations crucial for their study and development.

Chemical Synthesis Strategies: Building the Phenylisopropylamine Core

The synthesis of phenylisopropylamine derivatives is a well-established area of organic chemistry, with several versatile methods available to construct the core structure and introduce a wide array of substituents. The choice of synthetic route often depends on the desired substitution pattern, stereochemistry, and the scale of the synthesis.

Reductive Amination of Phenylacetones

A cornerstone of phenylisopropylamine synthesis is the reductive amination of a corresponding phenylacetone (also known as phenyl-2-propanone or P2P). This versatile method allows for the introduction of various substituents on the amine nitrogen.

One of the most common approaches is the Leuckart reaction, which involves the condensation of phenylacetone with formamide or ammonium formate, followed by acid hydrolysis of the resulting N-formylamphetamine intermediate.

Experimental Protocol: Leuckart Reaction for Amphetamine Synthesis

-

Reaction Setup: In a suitable reaction vessel, combine phenylacetone and ammonium formate in a molar ratio of approximately 1:1.2.

-

Heating: Heat the mixture to 170-175°C for 3 to 3.5 hours. During this time, the ammonium formate will melt and react with the phenylacetone.

-

Cooling and Neutralization: After the reaction is complete, cool the mixture to 40°C and neutralize it with hydrochloric acid.

-

Hydrolysis: Heat the neutralized reaction mixture for another 3 to 3.5 hours to hydrolyze the intermediate N-formylamphetamine.

-

Basification and Extraction: Cool the solution to 40°C and add a 20% sodium hydroxide solution until the pH reaches 11. This will liberate the amphetamine free base.

-

Isolation: The amphetamine will form an oily upper layer. Separate this layer and extract the lower aqueous layer with a suitable organic solvent (e.g., trichloroethylene) to recover any dissolved product.

-

Purification: Combine the organic extracts and the initial oily layer. Remove the solvent by distillation, followed by vacuum distillation of the residue to obtain purified amphetamine.

Rationale: The Leuckart reaction is a classic method for amine synthesis. The use of ammonium formate provides both the ammonia source and the reducing agent (formic acid). The final hydrolysis step is crucial to remove the formyl group and yield the primary amine.

Another common reductive amination strategy involves the direct reaction of phenylacetone with ammonia in the presence of a reducing agent, such as aluminum amalgam or catalytic hydrogenation.

Experimental Protocol: Reductive Amination of Phenylacetone with Aluminum Amalgam

-

Reaction Mixture: In a flask, combine phenylacetone, ethanol, 25% aqueous ammonia, aluminum grit, and a catalytic amount of mercuric chloride.

-

Initiation and Reflux: Gently warm the mixture with vigorous stirring until a reaction begins. If the reaction becomes too vigorous, cooling may be necessary. Once the initial exothermic reaction subsides, reflux the mixture with continued stirring for approximately 2 hours.

-

Workup: Concentrate the reaction mixture in vacuo and then pour it into ice water. Basify the solution with potassium hydroxide and extract the product with diethyl ether.

-

Purification: Dry the ether extracts over sodium sulfate, evaporate the solvent, and distill the residue under vacuum to yield amphetamine.[4]

Rationale: The aluminum amalgam serves as the reducing agent in this one-pot synthesis. The mercuric chloride is essential for activating the aluminum surface. This method offers a more direct route to the final product compared to the Leuckart reaction.

Asymmetric Synthesis for Enantiomeric Purity

Many phenylisopropylamine derivatives possess a chiral center at the alpha-carbon of the side chain, and the two enantiomers often exhibit significantly different pharmacological activities. Therefore, stereoselective synthesis is of paramount importance in drug development.

One established method for asymmetric synthesis involves the reductive amination of a phenylacetone with a chiral amine, such as (+)- or (-)-α-methylbenzylamine, to form a diastereomeric mixture of imines. These can then be reduced and the chiral auxiliary removed to yield the desired enantiomer of the phenylisopropylamine.

Experimental Protocol: Asymmetric Synthesis of Phenylisopropylamines

-

Imine Formation: React the desired phenylacetone with either (+)- or (-)-α-methylbenzylamine to form the corresponding imine. This reaction is typically carried out in a suitable solvent like ethanol.

-

Diastereoselective Reduction: Reduce the imine using low-pressure hydrogenation with a catalyst such as Raney Nickel.[5] This step creates a mixture of diastereomeric N-(α-phenethyl)phenylisopropylamines.

-

Separation of Diastereomers (Optional but recommended): The diastereomers can often be separated at this stage by crystallization of their salts (e.g., hydrochloride salts) from a suitable solvent mixture like acetone-isopropanol.

-

Hydrogenolysis: Subject the separated (or unseparated) N-(α-phenethyl)phenylisopropylamine to hydrogenolysis to cleave the α-methylbenzyl group. This is typically achieved using a palladium on carbon (Pd/C) catalyst.

-

Isolation: After hydrogenolysis, the desired optically active phenylisopropylamine can be isolated and purified. This method can yield products with high enantiomeric purities, often in the range of 96-99%.[5][6]

Rationale: The use of a chiral auxiliary (α-methylbenzylamine) introduces a second chiral center, allowing for the formation of diastereomers which have different physical properties and can be separated. The subsequent removal of the chiral auxiliary yields the enantiomerically enriched target molecule.

Synthesis of Ring-Substituted Derivatives

The synthesis of phenylisopropylamine derivatives with various substituents on the aromatic ring typically begins with a correspondingly substituted benzaldehyde or toluene. For example, the synthesis of the potent hallucinogen 2,5-dimethoxy-4-methylamphetamine (DOM) starts from 2,5-dimethoxytoluene.[7]

Experimental Protocol: Synthesis of 2,5-Dimethoxy-4-methylamphetamine (DOM)

-

Vilsmeier-Haack Formylation: React 2,5-dimethoxytoluene with a Vilsmeier reagent (prepared from phosphorus oxychloride and N-methylformanilide) to introduce a formyl group at the 4-position, yielding 2,5-dimethoxy-4-methylbenzaldehyde.[7]

-

Henry Reaction: Condense the resulting aldehyde with nitroethane in the presence of a base (e.g., ammonium acetate) to form 2,5-dimethoxy-4-methylphenyl-2-nitropropene.[7]

-

Reduction: Reduce the nitropropene intermediate to the corresponding amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LAH).

-

Isolation and Purification: After the reduction, the DOM is worked up and purified, typically by crystallization of its salt.

Rationale: This multi-step synthesis allows for the precise placement of the desired substituents on the phenyl ring prior to the formation of the isopropylamine side chain. The Henry reaction is a classic method for forming a carbon-carbon bond and introducing the nitro group, which can then be readily reduced to the amine.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint

The pharmacological profile of a phenylisopropylamine derivative is intimately linked to its three-dimensional structure and the nature of its substituents. Understanding these structure-activity relationships (SAR) is crucial for designing new compounds with desired properties and for predicting the effects of novel psychoactive substances.

The Isopropylamine Side Chain

The isopropylamine side chain is a key determinant of activity. The presence of the α-methyl group distinguishes phenylisopropylamines from their phenethylamine counterparts, often conferring increased metabolic stability and greater potency. The stereochemistry at this α-carbon is also critical, with the (S)-enantiomer of amphetamine being significantly more potent as a CNS stimulant than the (R)-enantiomer.

Substitutions on the Phenyl Ring

Modifications to the phenyl ring have a profound impact on the pharmacological properties of these compounds, often shifting their primary mechanism of action from a stimulant profile to a hallucinogenic one.

-

Unsubstituted Ring: The parent compound, amphetamine, is a potent CNS stimulant, primarily acting as a releasing agent for dopamine and norepinephrine.

-

Methoxy Substituents: The addition of methoxy groups to the phenyl ring, particularly at the 2 and 5 positions, is a common feature of hallucinogenic phenylisopropylamines. This substitution pattern is thought to orient the molecule in a way that favors interaction with the serotonin 5-HT2A receptor.

-

4-Position Substituents: The nature of the substituent at the 4-position of the 2,5-dimethoxyphenylisopropylamine scaffold is a major determinant of hallucinogenic potency. A variety of alkyl and halo groups can be accommodated at this position. There is a good correlation between the rabbit hyperthermia assay and human psychotomimetic potencies for these compounds.[8] For instance, 4-substituted-2,5-dimethoxyphenylisopropylamines are one to two orders of magnitude more potent than their 2- or 5-substituted isomers.[8]

Quantitative SAR (QSAR)

Quantitative structure-activity relationship studies have been employed to model the interactions of phenylisopropylamines with their biological targets. For 2,4,5-ring substituted derivatives, a reasonable correlation has been found between the Highest Occupied Molecular Orbital (HOMO) energy and ionization potentials.[8] However, this does not fully account for the observed biological activity. Partition coefficients (Log P) also play a role, with more lipophilic compounds generally exhibiting greater potency.

Table 1: Representative Phenylisopropylamine Derivatives and their Primary Pharmacological Profile

| Compound | R-groups on Phenyl Ring | Primary Pharmacological Action |

| Amphetamine | Unsubstituted | CNS Stimulant |

| Methamphetamine | Unsubstituted (N-methylated) | CNS Stimulant |

| 2,5-Dimethoxy-4-methylamphetamine (DOM) | 2,5-dimethoxy, 4-methyl | Hallucinogen |

| 2,5-Dimethoxy-4-bromoamphetamine (DOB) | 2,5-dimethoxy, 4-bromo | Hallucinogen |

| 3,4-Methylenedioxyamphetamine (MDA) | 3,4-methylenedioxy | Empathogen/Stimulant |

| 3,4-Methylenedioxymethamphetamine (MDMA) | 3,4-methylenedioxy (N-methylated) | Empathogen/Stimulant |

| Selegiline | Unsubstituted (N-propargyl, N-methyl) | MAO-B Inhibitor |

| Fenfluramine | 3-trifluoromethyl | Serotonin Releasing Agent |

Pharmacological Profiles: A Spectrum of Neuroactivity

Phenylisopropylamine derivatives exert their effects by interacting with a variety of neurotransmitter systems in the brain, primarily the monoaminergic systems: dopamine, norepinephrine, and serotonin. The specific profile of interactions determines whether a compound will act as a stimulant, a hallucinogen, an anorectic, or have other therapeutic effects.

Stimulant Phenylisopropylamines

The stimulant effects of compounds like amphetamine and methamphetamine are primarily mediated by their interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET). These drugs act as substrates for these transporters, leading to a reversal of their normal function and causing a significant efflux of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft. This surge in catecholamine levels is responsible for the increased wakefulness, focus, and euphoria associated with these drugs.

Hallucinogenic Phenylisopropylamines

The hallucinogenic properties of derivatives such as DOM and DOB are primarily attributed to their agonist activity at the serotonin 5-HT2A receptor.[9] These compounds are often highly selective for 5-HT2 receptors.[9] Activation of the 5-HT2A receptor, a Gq/11-coupled receptor, initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[10] This, in turn, results in an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to the profound alterations in perception, thought, and mood that characterize the psychedelic experience.

Functional Selectivity and Biased Agonism

Recent research has revealed that G-protein coupled receptors, including the 5-HT2A receptor, can be activated in ways that preferentially engage certain downstream signaling pathways over others. This phenomenon, known as "functional selectivity" or "biased agonism," is dependent on the specific ligand bound to the receptor.[11][12] Phenylisopropylamine derivatives have been shown to exhibit functional selectivity at 5-HT2A and 5-HT2C receptors, with some compounds preferentially activating the PLC pathway while others may engage the phospholipase A2 (PLA2) pathway.[13] This concept has significant implications for drug development, as it may be possible to design ligands that selectively activate therapeutic signaling pathways while avoiding those that lead to adverse effects.

Therapeutic Applications and Drug Development

The diverse pharmacology of phenylisopropylamine derivatives has led to their development and use in a variety of therapeutic areas.

-

Attention-Deficit/Hyperactivity Disorder (ADHD) and Narcolepsy: Amphetamine and its derivatives, such as methylphenidate, are widely prescribed for the treatment of ADHD and narcolepsy.[14] Their stimulant properties help to improve focus, attention, and wakefulness in these conditions.

-

Parkinson's Disease: Selegiline and rasagiline are irreversible inhibitors of monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of dopamine.[15] By inhibiting MAO-B, these drugs increase the levels of dopamine in the brain, which helps to alleviate the motor symptoms of Parkinson's disease.[15][16] Selegiline is metabolized to L-amphetamine and L-methamphetamine, whereas rasagiline's major metabolite, aminoindan, does not have amphetamine-like properties.[15]

-

Appetite Suppressants: Some phenylisopropylamine derivatives, such as fenfluramine and phentermine, have been used as anorectics for the treatment of obesity. Fenfluramine, however, was withdrawn from the market due to its association with cardiovascular side effects.

-

Naturally Occurring Derivatives: Compounds like hordenine, found in barley, and synephrine, found in bitter orange, are structurally related to phenylisopropylamines and are often found in dietary supplements.[1][17] Hordenine is an indirectly acting adrenergic agent that releases norepinephrine from stores, leading to a positive inotropic effect on the heart and an increase in blood pressure.[18]

Analytical and Toxicological Considerations

Analytical Methods

The detection and quantification of phenylisopropylamine derivatives in biological matrices and seized materials are crucial for both clinical and forensic toxicology. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

-

GC-MS: This is a robust and widely used method for the analysis of amphetamines. Derivatization is often employed to improve the chromatographic properties of the analytes. A rapid GC-MS method can significantly reduce analysis time, making it suitable for high-throughput screening of seized drugs.[19]

-

LC-MS/MS: This technique offers high sensitivity and specificity and is particularly useful for the analysis of complex biological samples like blood and hair.[20][21] It can be used to screen for a wide range of designer amphetamines, tryptamines, and piperazines in a single run.[20]

Toxicology

The toxicology of phenylisopropylamine derivatives is highly dependent on the specific compound, dose, and duration of use.

-

Stimulant-related Toxicity: Acute intoxication with stimulant amphetamines can lead to serious cardiovascular events, including hypertension, tachycardia, and in severe cases, myocardial infarction.[22][23] Chronic use can lead to neurotoxicity and psychiatric complications.

-

Cardiovascular Toxicity and Valvulopathy: A significant concern with some phenylisopropylamine derivatives is their potential to cause cardiac valvulopathy. This has been strongly linked to agonist activity at the serotonin 5-HT2B receptor.[6][24][25] Compounds like fenfluramine and MDMA have been shown to activate this receptor, leading to the proliferation of cardiac valvular interstitial cells and subsequent valve damage.[6][24]

Regulatory Landscape

The production, distribution, and possession of many phenylisopropylamine derivatives are tightly controlled by national and international regulations due to their potential for abuse.

-

United States: The Drug Enforcement Administration (DEA) classifies controlled substances into five schedules based on their accepted medical use and abuse potential.[10][14]

-

Schedule I: Substances with no currently accepted medical use and a high potential for abuse (e.g., MDMA, DOM).[14][26]

-

Schedule II: Substances with a high potential for abuse, with use potentially leading to severe psychological or physical dependence, but with a currently accepted medical use (e.g., amphetamine, methamphetamine).[10][14]

-

Schedule III: Substances with a moderate to low potential for physical and psychological dependence (e.g., benzphetamine, phendimetrazine).[14]

-

-

European Union: The European Medicines Agency (EMA) is responsible for the scientific evaluation, supervision, and safety monitoring of medicines in the EU. While specific scheduling may vary by member state, the EMA provides guidance on the use of stimulant medications like methylphenidate for conditions such as ADHD. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) monitors the emergence of new psychoactive substances, including many novel phenylisopropylamine derivatives, and provides information to support risk assessment and control measures.

Conclusion

The phenylisopropylamine scaffold represents a remarkable example of how subtle molecular modifications can lead to a wide array of pharmacological effects. This chemical class continues to be of significant interest to researchers in medicinal chemistry, pharmacology, and neuroscience. A thorough understanding of their synthesis, structure-activity relationships, and pharmacological mechanisms is essential for the development of new therapeutics with improved efficacy and safety profiles. As our knowledge of the intricate signaling pathways these compounds modulate continues to grow, so too will the opportunities to design novel drugs that can selectively target specific cellular responses, paving the way for more precise and effective treatments for a range of neurological and psychiatric disorders.

References

-

Erowid. Synthesis of 2,5-Dimethoxy-4-methylamphetamine (STP, DOM). [Link]

-

DEA Diversion Control Division. Controlled Substance Schedules. [Link]

- Moya, P. R., Berg, K. A., Gutiérrez-Hernández, M. A., Sáez-Briones, P., Reyes-Parada, M., Cassels, B. K., & Clarke, W. P. (2007). Functional selectivity of hallucinogenic phenethylamine and phenylisopropylamine derivatives at human 5-hydroxytryptamine (5-HT)2A and 5-HT2C receptors. The Journal of pharmacology and experimental therapeutics, 321(3), 1054–1061.

-

Office of the Law Revision Counsel. 21 USC 812: Schedules of controlled substances. [Link]

- A Synthesis of Amphetamine.

-

Safrole. Amphetamine Synthesis. [Link]

- Blaazer, A. R. (2008). Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. ChemMedChem, 3(9), 1299–1309.

- CN107011177A - The preparation method of amphetamine.

- Fitzer-Attas, C., Gurevich, T., & Giladi, N. (2016). Comparison of Selegiline and Rasagiline Therapies in Parkinson Disease: A Real-life Study. Clinical neuropharmacology, 39(6), 285–290.

- Moya, P. R., Berg, K. A., Gutiérrez-Hernández, M. A., Sáez-Briones, P., Reyes-Parada, M., Cassels, B. K., & Clarke, W. P. (2007). Functional Selectivity of Hallucinogenic Phenethylamine and Phenylisopropylamine Derivatives at Human 5-Hydroxytryptamine (5-HT)2A and 5-HT2C Receptors. The Journal of pharmacology and experimental therapeutics, 321(3), 1054–1061.

- Hordenine: Pharmacological, phytochemical, pharmacokinetic and analytical review of the literature.

- McGuire, M. (2011). Selegiline and rasagiline: twins or distant cousins?. The Consultant pharmacist : the journal of the American Society of Consultant Pharmacists, 26(1), 48–50.

-

Texas Department of State Health Services. Schedules of controlled substances. [Link]

- Nichols, D. E., & Glennon, R. A. (1976). Quantitative structure-activity relationships in the 2,4,5-ring substituted phenylisopropylamines. Journal of medicinal chemistry, 19(9), 1171–1173.

-

National Institute on Drug Abuse. MDMA Use May Increase Risk for Cardiac Valve Disease. [Link]

- Karki, S., & Saadabadi, A. (2020). Amphetamine Abuse Related Acute Myocardial Infarction. Cureus, 12(4), e7652.

-

Drugs.com. Rasagiline vs Selegiline Comparison. [Link]

- Roth, B. L., Ni, L., & Setola, V. (2005). 3,4-methylenedioxymethamphetamine (MDMA, "Ecstasy") induces fenfluramine-like proliferative actions on human cardiac valvular interstitial cells in vitro. Molecular pharmacology, 68(3), 599–603.

-

Wikipedia. 5-HT2A receptor. [Link]

- The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. MSU Denver.

- Elangbam, C. S. (2009). Drug-induced fibrotic valvular heart disease.

- G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. PMC - PubMed Central.

-

Lefkowitz, R. J. (2013, November 16). GPCR signaling. YouTube. [Link]

- Signaling pathways of MAP kinase activation mediated by human serotonin receptors 5-HT1A and 5-HT2A.

- MDMA and Cardiotoxicity discussion. Reddit.

-

Alexander Shulgin Research Institute. The origin of 2,5-dimethoxy-4-methylamphetamine (DOM, STP). [Link]

-

Aarhus Bibliotekerne. MDMA use may increase risk for cardiac valve disease. [Link]

-

Wikipedia. 2,5-Dimethoxy-4-methylamphetamine. [Link]

-

European Medicines Agency. Methylphenidate - referral. [Link]

- Moya, P. R., Berg, K. A., Gutiérrez-Hernández, M. A., Sáez-Briones, P., Reyes-Parada, M., Cassels, B. K., & Clarke, W. P. (2007). Functional selectivity of hallucinogenic phenethylamine and phenylisopropylamine derivatives at human 5-hydroxytryptamine (5-HT)2A and 5-HT2C receptors. The Journal of pharmacology and experimental therapeutics, 321(3), 1054–1061.

-

chemeurope.com. 2,5-Dimethoxy-4-methylamphetamine. [Link]

-

European Monitoring Centre for Drugs and Drug Addiction. Amphetamine drug profile. [Link]

-

Frontiers. Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. [Link]

- Barfknecht, C. F., & Nichols, D. E. (1976). Asymmetric synthesis of phenylisopropylamines. U.S. Patent No. 4,000,197. Washington, DC: U.S.

- US4000197A - Asymmetric synthesis of phenylisopropylamines.

- Wohlfarth, A., Weinmann, W., & Dresen, S. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and bioanalytical chemistry, 396(7), 2403–2414.

- Boissier, J. R., Ratouis, R., & Dumont, C. (1966). [New derivatives of phenylisopropylamine: synthesis and study of their anorexic activity]. Annales pharmaceutiques francaises, 24(1), 57–68.

-

Wikipedia. Amphetamine. [Link]

-

Irish Statute Book. S.I. No. 244/1969 - Medical Preparations (Control of Amphetamine) Regulations, 1969. [Link]

-

United Nations Office on Drugs and Crime. Treatment of Stimulant Use Disorders: Current Practices and Promising Perspectives. [Link]

- Wohlfarth, A., Weinmann, W., & Dresen, S. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and bioanalytical chemistry, 396(7), 2403–2414.

- Hapke, H. J., & Strathmann, W. (1995). [Pharmacological effects of hordenine]. DTW. Deutsche tierarztliche Wochenschrift, 102(6), 228–232.

-

European Monitoring Centre for Drugs and Drug Addiction. EMCDDA webinar: Responding to stimulant use — developments in treatment. [Link]

-

ResearchGate. Affinity values (K i in nM) at selected serotonin receptor isoforms. [Link]

- Kenakin, T. (2007). Functional selectivity through protean and biased agonism: who steers the ship?. Molecular pharmacology, 72(6), 1359–1363.

- Glennon, R. A. (1986). Discriminative stimulus properties of phenylisopropylamine derivatives. Drug and alcohol dependence, 17(2-3), 119–134.

Sources

- 1. Amphetamine drug profile | www.euda.europa.eu [euda.europa.eu]

- 2. Amphetamine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Comparisons of hallucinogenic phenylisopropylamine binding affinities at cloned human 5-HT2A, -HT(2B) and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,4-methylenedioxymethamphetamine (MDMA, "Ecstasy") induces fenfluramine-like proliferative actions on human cardiac valvular interstitial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 2,5-Dimethoxy-4-methylamphetamine (STP, DOM) [erowid.org]

- 7. gov.uk [gov.uk]

- 8. Cathinone - Wikipedia [en.wikipedia.org]

- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 10. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]

- 13. ahajournals.org [ahajournals.org]

- 14. Signal transduction pathways of G protein-coupled receptors and their cross-talk with receptor tyrosine kinases: lessons from bradykinin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. Psychostimulants to reduce stimulant use | www.euda.europa.eu [euda.europa.eu]

- 17. shulginresearch.net [shulginresearch.net]

- 18. researchgate.net [researchgate.net]

- 19. cdc.gov [cdc.gov]

- 20. Amphetamine Abuse Related Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cardiovascular Complications of Acute Amphetamine Abuse: Cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. HEALTH - MDMA Use May Increase Risk for Cardiac Valve Disease [ehd.org]

- 23. merckmillipore.com [merckmillipore.com]

- 24. researchgate.net [researchgate.net]

- 25. Methylphenidate - referral | European Medicines Agency (EMA) [ema.europa.eu]

- 26. EMCDDA webinar: Responding to stimulant use — developments in treatment. - Drugs and Alcohol [drugsandalcohol.ie]

An In-Vitro Investigative Framework for 2-(4-Bromophenyl)propan-2-amine hydrochloride: A Technical Guide for Preclinical Research

Introduction

2-(4-Bromophenyl)propan-2-amine hydrochloride is a substituted phenethylamine derivative with a structural resemblance to known psychoactive compounds, particularly amphetamines. The introduction of a bromine atom at the para position of the phenyl ring and an alpha-methyl group suggests potential modulation of central nervous system targets. As with any novel psychoactive substance, a thorough in-vitro characterization is a critical first step in understanding its pharmacological profile, metabolic fate, and potential toxicological liabilities.

This guide provides a comprehensive framework for the in-vitro investigation of this compound, designed for researchers, scientists, and drug development professionals. The proposed studies are structured to systematically elucidate the compound's mechanism of action, pharmacokinetic properties, and safety profile, thereby enabling an informed decision-making process for further development or regulatory assessment. The experimental designs herein are grounded in established methodologies for the evaluation of novel CNS-active compounds.

Section 1: Physicochemical Characterization

A foundational understanding of a compound's physical and chemical properties is paramount for ensuring the quality and reproducibility of subsequent in-vitro studies.

Identity and Purity Assessment

Prior to biological evaluation, the identity and purity of the this compound test article must be rigorously confirmed.

| Parameter | Method | Purpose |

| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | To confirm the chemical structure and molecular weight of the compound. |

| Purity | High-Performance Liquid Chromatography (HPLC) with UV detection | To quantify the purity of the compound and identify any potential impurities. |

| Solubility | Kinetic and thermodynamic solubility assays in aqueous buffers (e.g., PBS) and relevant organic solvents (e.g., DMSO). | To determine the appropriate solvent and concentration range for in-vitro assays. |

| LogP/LogD | Shake-flask method or computational prediction | To estimate the lipophilicity of the compound, which influences its membrane permeability. |

Stability

The stability of the compound in the solvents and buffer systems used for in-vitro assays should be assessed to ensure that the observed biological effects are attributable to the parent compound.

-

Protocol: Incubate this compound in the relevant assay buffers at the intended experimental temperatures (e.g., 37°C) for the duration of the assays. Analyze samples by HPLC at various time points to monitor for degradation.

Section 2: Primary Pharmacological Target Assessment: Monoamine Transporter Interactions

Given its structural similarity to amphetamines, the primary hypothesis is that this compound interacts with monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Both uptake inhibition and release-promoting activities should be investigated.

Monoamine Transporter Uptake Inhibition Assay

This assay determines if the compound can block the reuptake of monoamines from the extracellular space.

-

Methodology:

-

Culture HEK293 cells stably expressing human DAT, NET, or SERT in 96-well plates.

-

On the day of the experiment, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

-

Pre-incubate the cells with a range of concentrations of this compound or reference inhibitors (e.g., GBR-12909 for DAT, desipramine for NET, fluoxetine for SERT) for 10-20 minutes at 37°C.

-

Initiate the uptake reaction by adding a fixed concentration of radiolabeled substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

-

Lyse the cells and quantify the intracellular radioactivity using a scintillation counter.

-

Calculate the concentration of the compound that inhibits 50% of the specific uptake (IC₅₀).[1][2][3]

-

Monoamine Transporter Release Assay

This assay determines if the compound can induce the reverse transport (efflux) of monoamines from within the cell.

-

Methodology:

-

Culture HEK293 cells expressing human DAT, NET, or SERT in 24-well plates.

-

Preload the cells with the respective radiolabeled monoamine for 30-60 minutes at 37°C.

-

Wash the cells to remove the extracellular radiolabel.

-

Add fresh buffer containing a range of concentrations of this compound or a reference releaser (e.g., amphetamine).

-

Incubate for 10-30 minutes at 37°C.

-

Collect the supernatant and lyse the cells.

-

Quantify the radioactivity in both the supernatant and the cell lysate.

-

Calculate the percentage of total radiolabel released and determine the effective concentration for 50% of maximal release (EC₅₀).[1][2]

-

Section 3: Secondary Pharmacological Target Screening